N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
The compound N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (hereafter referred to as the target compound) is a small molecule inhibitor targeting the Hec1/Nek2 mitotic pathway, with demonstrated antiproliferative activity against cancer cells in vitro and in vivo . Its molecular formula is $ \text{C}{23}\text{H}{25}\text{N}3\text{O}3\text{S}_2 $, and it exhibits a LogP of 5.24, indicating moderate lipophilicity. Key properties include a polar surface area (PSA) of 73.72 Ų and solubility in polar solvents like DMSO, critical for bioavailability .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-6-11-20(17(2)14-16)21-15-30-23(24-21)25-22(27)18-7-9-19(10-8-18)31(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPKQVNGNWHAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the piperidine moiety.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzamide rings .
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves the inhibition of specific protein interactions. It targets proteins such as Hec1 and Nek2, which are crucial for cell division. By disrupting these interactions, the compound can inhibit cancer cell proliferation and induce cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)
- Structural Differences :
- Biological Activity :
- Pharmacokinetics :
- The 2,4-dimethyl configuration may improve metabolic stability due to reduced steric hindrance compared to 2,5-dimethyl derivatives.
Derivatives with Modified Sulfonamide Groups
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Structural Differences :
- Impact on Activity: The larger azepane ring may enhance hydrophobic interactions but reduce solubility (higher LogP). No direct biological data are available, but conformational flexibility could alter binding kinetics.
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Thiazole Derivatives with Varied Substituents
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
- Structural Differences :
- Activity Profile :
N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c)
Structure-Activity Relationship (SAR) Analysis
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a piperidine sulfonamide moiety, which are critical for its biological activity. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O2S2
- Molecular Weight : 366.51 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole moiety is known for its role in enzyme inhibition and modulation of cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest in cancer cells through pathways involving p53 and p21 proteins.
- Apoptosis Induction : The compound promotes apoptosis in tumor cells by activating intrinsic apoptotic pathways.
Biological Activity Data
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of this compound on HepG2 cells. The compound demonstrated an IC50 value of 0.25 μM, indicating potent antitumor activity. The mechanism involved the downregulation of cyclin B1 and the upregulation of tumor suppressor proteins such as p21 and p53, leading to cell cycle arrest and apoptosis .
Case Study 2: Enzyme Interaction
Research has shown that derivatives of this compound inhibit specific kinases that are crucial for cancer cell survival and proliferation. The inhibition leads to reduced phosphorylation of key proteins involved in the cell cycle, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, thiazole ring formation may require condensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., Na₂CO₃ at pH 9–10, room temperature) . Subsequent sulfonylation of the benzamide moiety with piperidine derivatives often employs refluxing acetonitrile with K₂CO₃ as a base . Reaction completion is typically monitored via TLC, with purification using precipitation or column chromatography (e.g., normal-phase silica gel with dichloromethane/methanol gradients) .
Q. How is structural confirmation of this compound achieved, and what analytical techniques are critical?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry, particularly for distinguishing piperidine sulfonyl and thiazole methyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves absolute configuration . For example, ¹H NMR chemical shifts for aromatic protons in the 6.2–8.7 ppm range and piperidine protons at 2.3–3.5 ppm are diagnostic .
Q. What purification strategies are effective for removing synthetic byproducts?
- Methodological Answer : Reverse-phase HPLC or preparative TLC is recommended for isolating polar impurities. For lipophilic byproducts, normal-phase chromatography with gradients of dichloromethane/methanol (e.g., 10% MeOH in DCM) is effective . Recrystallization from dimethyl ether or ethanol/water mixtures improves purity (>98%), as evidenced by HPLC .
Advanced Research Questions
Q. How does structural modification of the piperidine-sulfonyl or thiazole groups influence target receptor affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that substituents on the piperidine ring (e.g., methyl or chloro groups) modulate selectivity for dopamine D3 receptors. For instance, 2,3-dichlorophenyl piperazine derivatives exhibit 10-fold higher D3 affinity (Kᵢ = 31 nM) compared to unsubstituted analogs . Thiazole methylation enhances metabolic stability by reducing CYP450 oxidation . Computational docking (e.g., AutoDock Vina) can predict binding poses in mGlu1 receptors, correlating sulfonyl group orientation with ΔG values .
Q. What experimental approaches resolve contradictions in reported enzyme inhibition data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) may arise from assay conditions (pH, substrate concentration). Standardizing protocols (e.g., Ellman’s method at pH 8.0 with 0.5 mM DTNB) and including positive controls (e.g., donepezil) improves reproducibility . Meta-analysis of kinetic data (e.g., Lineweaver-Burk plots) distinguishes competitive vs. non-competitive inhibition mechanisms .
Q. How can in vivo PET imaging be optimized for studying this compound’s brain permeability and target engagement?
- Methodological Answer : Carbon-11 radiolabeling at the benzamide methyl position enables PET tracer synthesis (e.g., [¹¹C]CH₃I methylation, 40–50% radiochemical yield) . In vivo specificity is validated via pre-treatment with unlabeled ligand (e.g., >80% reduction in cerebellar uptake in primates) . Metabolite analysis (HPLC of plasma samples) confirms blood-brain barrier penetration, with <5% radiolabeled metabolites detected .
Key Methodological Considerations
- Contradiction Analysis : Variability in reaction times (3–12 hours for piperazine coupling ) may reflect solvent polarity effects. DMF accelerates nucleophilic substitution vs. acetonitrile .
- Ethical/Technical Challenges : Radiolabeling requires stringent safety protocols (e.g., ≤50 mCi doses in primates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
